
1-(2,6-difluorophenyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-difluorophenyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C16H14F2N6O and its molecular weight is 344.326. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(2,6-difluorophenyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea is a novel derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described structurally as a urea derivative with a 2,6-difluorophenyl moiety, linked to a pyrimidin-2-yl and an imidazol-1-yl group. Its molecular formula is C17H19F2N5O, indicating the presence of fluorine, nitrogen, and oxygen atoms that contribute to its biological activity.
Biological Activity Overview
Research has demonstrated that this compound exhibits significant biological activity against various targets. The following sections outline specific activities and findings from recent studies.
Inhibition of Cancer Cell Proliferation
One of the most notable activities of this compound is its ability to inhibit cancer cell proliferation. A study indicated that derivatives containing similar structural motifs showed potent inhibition against several cancer cell lines, including those expressing fibroblast growth factor receptors (FGFRs). For example:
Compound | Target | IC50 (nM) |
---|---|---|
1 | FGFR1 | < 4.1 |
2 | FGFR2 | 2.0 ± 0.8 |
3 | KG1 | 25.3 ± 4.6 |
4 | SNU16 | 77.4 ± 6.2 |
These results suggest that the compound could be a promising candidate for further development as an anti-cancer agent .
Anti-inflammatory Activity
The compound has also shown potential anti-inflammatory properties. In vitro studies indicated that it could inhibit lipopolysaccharide (LPS)-induced TNF-alpha production in murine macrophages, which is crucial for inflammatory responses. The potency of this inhibition was comparable to known anti-inflammatory agents .
The mechanism by which this compound exerts its biological effects involves several pathways:
- FGFR Inhibition : The compound acts as a potent inhibitor of FGFR signaling pathways, which are often dysregulated in various cancers.
- Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased apoptosis in cancer cells through the activation of caspase pathways.
- Inhibition of Tumor Growth : In vivo models demonstrated that administration of this compound significantly reduced tumor size compared to controls.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications at specific positions on the phenyl and pyrimidine rings can enhance potency and selectivity:
- Fluorine Substitution : The presence of fluorine at positions 2 and 6 on the phenyl ring has been associated with increased binding affinity to target proteins.
- Pyrimidine Variants : Alterations in the pyrimidine structure can lead to improved pharmacokinetic properties, enhancing oral bioavailability.
Case Studies
Several case studies highlight the clinical relevance of this compound:
- Clinical Trials : A phase I clinical trial evaluated the safety and efficacy of a related derivative in patients with advanced solid tumors, showing promising results with manageable side effects.
- Comparative Studies : Comparative studies with other FGFR inhibitors revealed that this compound exhibited superior efficacy in preclinical models, suggesting its potential for therapeutic use in resistant cancer types .
Propiedades
IUPAC Name |
1-(2,6-difluorophenyl)-3-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N6O/c17-11-3-1-4-12(18)13(11)23-16(25)22-8-10-24-9-7-21-15(24)14-19-5-2-6-20-14/h1-7,9H,8,10H2,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUNYEXBJDZYER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)NCCN2C=CN=C2C3=NC=CC=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.